molecular formula C20H26N2O7S B10752572 Unii-U3C8E5bwkr

Unii-U3C8E5bwkr

Cat. No.: B10752572
M. Wt: 438.5 g/mol
InChI Key: QTFFGPOXNNGTGZ-GFUUJVMUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dolasetron mesylate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:

Industrial Production Methods: Industrial production of dolasetron mesylate follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Dolasetron mesylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of dolasetron, which can have different pharmacological properties .

Scientific Research Applications

Dolasetron mesylate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of indole derivatives.

    Biology: Investigated for its effects on serotonin receptors and related pathways.

    Medicine: Extensively used in clinical trials to evaluate its efficacy in preventing nausea and vomiting.

    Industry: Utilized in the development of new antiemetic drugs and formulations.

Mechanism of Action

Dolasetron mesylate exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This action prevents the binding of serotonin, a key neurotransmitter involved in the emetic response, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems .

Comparison with Similar Compounds

Uniqueness of Dolasetron Mesylate: Dolasetron mesylate is unique in its specific binding affinity and selectivity for the 5-HT3 receptors, which contributes to its effectiveness and safety profile. Compared to other similar compounds, it has a distinct pharmacokinetic profile and is often preferred for certain patient populations .

Properties

Molecular Formula

C20H26N2O7S

Molecular Weight

438.5 g/mol

IUPAC Name

methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate

InChI

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13?,14?;;/m0../s1

InChI Key

QTFFGPOXNNGTGZ-GFUUJVMUSA-N

Isomeric SMILES

CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O

Canonical SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Origin of Product

United States

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